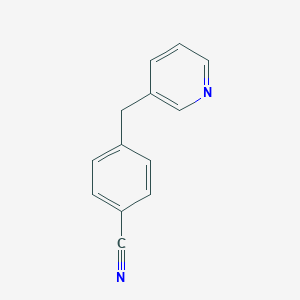

3-Methyl-2-pyridin-2-ylpyridine

Descripción general

Descripción

3-Methyl-2-pyridin-2-ylpyridine is a chemical compound with a unique structure that allows for diverse applications12. It is a versatile material used in scientific research2.

Synthesis Analysis

The synthesis of 3-Methyl-2-pyridin-2-ylpyridine is not explicitly mentioned in the search results. However, there are methods for synthesizing related compounds. For instance, a preparation method for ethyl 3- (pyridin-2-ylamino) propanoate involves using 2-aminopyridine and ethyl acrylate as raw materials3. Another method involves the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives4.Molecular Structure Analysis

The molecular structure analysis of 3-Methyl-2-pyridin-2-ylpyridine is not directly available from the search results. However, the structure of related compounds such as pyrrolidine ring compounds has been discussed5. The Co atom in a Co(II) complex with N-Bis is on a two-fold axis so that half of the molecule is crystallographically independent6.Chemical Reactions Analysis

The chemical reactions involving 3-Methyl-2-pyridin-2-ylpyridine are not explicitly mentioned in the search results. However, the thermal decomposition of pyridine, a related compound, to generate NOx precursors (mainly NH3 and HCN) has been investigated7.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-2-pyridin-2-ylpyridine are not directly available from the search results. However, physical properties include color, density, hardness, and melting and boiling points, while a chemical property describes the ability of a substance to undergo a specific chemical change9.Safety And Hazards

The safety and hazards associated with 3-Methyl-2-pyridin-2-ylpyridine are not explicitly mentioned in the search results. However, safety data sheets are typically used to provide information about the hazards of substances and the necessary safety precautions10.

Direcciones Futuras

The future directions of 3-Methyl-2-pyridin-2-ylpyridine are not explicitly mentioned in the search results. However, the discovery of two-dimensional Ti3C2 at Drexel University more than a decade ago created a new family of 2D transition metal carbides, nitrides, and carbonitrides11. This suggests potential future directions in the development of new materials and the establishment of structure–function relationships.

Propiedades

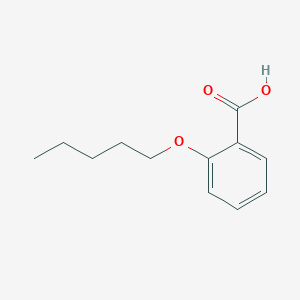

IUPAC Name |

3-methyl-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-5-4-8-13-11(9)10-6-2-3-7-12-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIHWYXRPSNKHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50983450 | |

| Record name | 3-Methyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2,2'-bipyridine | |

CAS RN |

64859-47-8 | |

| Record name | Bipyridine, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064859478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B178026.png)

![N-[4-(3-methylbutoxy)phenyl]acetamide](/img/structure/B178047.png)